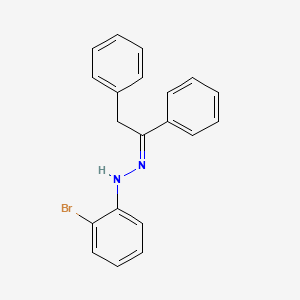

N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine

Description

N-(2-Bromophenyl)-N’-(1,2-diphenylethylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety (NH-NH2)

Properties

IUPAC Name |

2-bromo-N-[(E)-1,2-diphenylethylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2/c21-18-13-7-8-14-19(18)22-23-20(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14,22H,15H2/b23-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDOLOGMVIUXTA-BSYVCWPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NNC2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N\NC2=CC=CC=C2Br)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N’-(1,2-diphenylethylidene)hydrazine typically involves the condensation reaction between 2-bromobenzaldehyde and 1,2-diphenylethylhydrazine. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N’-(1,2-diphenylethylidene)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine or amine derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have indicated that N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study published in ACS Omega demonstrated that derivatives of this compound could effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism involves the modulation of cellular signaling pathways that regulate cell survival and apoptosis. The hydrazine moiety is essential for its biological activity, interacting with various biomolecules within the cells.

Material Science Applications

Polymeric Materials

this compound can be utilized as a building block in the synthesis of novel polymeric materials. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research indicates that these polymers exhibit improved resistance to thermal degradation compared to traditional materials .

Nanocomposites

In nanotechnology, this compound has been explored for creating nanocomposites that combine organic and inorganic materials. These composites show enhanced electrical conductivity and mechanical strength, making them suitable for applications in electronics and sensors.

Data Tables

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 180 | 30 |

| Polymer with Additive | 220 | 50 |

Case Studies

-

Anticancer Research

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent . -

Material Development

In another study focused on polymer science, researchers synthesized a series of polymers incorporating this hydrazine derivative. The resulting materials demonstrated enhanced thermal properties and were tested for applications in high-performance coatings .

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N’-(1,2-diphenylethylidene)hydrazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Bromophenyl)-N’-(1,2-diphenylethylidene)hydrazine

- N-(2-Chlorophenyl)-N’-(1,2-diphenylethylidene)hydrazine

- N-(2-Fluorophenyl)-N’-(1,2-diphenylethylidene)hydrazine

Uniqueness

N-(2-Bromophenyl)-N’-(1,2-diphenylethylidene)hydrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity or material properties.

Biological Activity

N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine is a Schiff base compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on various research findings.

- Chemical Formula : CHBrN

- Molecular Weight : 365.28 g/mol

- CAS Number : 945242-95-5

| Property | Value |

|---|---|

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

Synthesis

The compound can be synthesized through the condensation reaction of 2-bromobenzaldehyde with diphenylethylidene hydrazine. The reaction typically yields high purity products, which are characterized using techniques such as NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial activity. In studies assessing various derivatives of hydrazine compounds:

Antitumor Activity

The antitumor potential of Schiff bases has been documented in various studies. For example:

- Cell Line Studies : Compounds similar to this compound have been tested against leukemia cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Mechanisms of Action : The antitumor activity may be attributed to the ability of these compounds to interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Study on Antimicrobial Effects :

- Antitumor Evaluation :

Q & A

Q. What are the optimal synthetic routes for N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via condensation reactions between substituted hydrazines and carbonyl precursors. For example, hydrazine derivatives (e.g., 1,2-diphenylethanone) react with bromophenyl aldehydes under acidic or solvent-mediated conditions. Optimization involves:

- Catalyst selection : Use of acetic acid or p-toluenesulfonic acid to enhance imine bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

Yield improvements (e.g., 85% in ) require rigorous purification via column chromatography or recrystallization.

Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers confirm its structure?

Methodological Answer:

- ¹H NMR : Look for imine proton signals (δ ~8.5–9.0 ppm) and aromatic protons (δ ~6.8–7.8 ppm) split into multiplets due to substituent effects. For example, NCH protons in similar hydrazines appear at δ 8.56–8.58 .

- IR spectroscopy : Stretching vibrations for C=N (1630–1640 cm⁻¹) and N–H (3450–3520 cm⁻¹) confirm hydrazine backbone formation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 347 [M⁺] in ) and isotopic patterns (e.g., bromine doublets) validate elemental composition.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity. For example, hydrazine derivatives with electron-withdrawing groups (e.g., bromine) show enhanced electrophilicity .

- Molecular docking : Simulate interactions with target enzymes (e.g., urease). Docking studies reveal hydrophobic interactions with residues like Ala170 and hydrogen bonding with catalytic sites .

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., C=N: ~1.28 Å, C–Br: ~1.90 Å) and confirm stereochemistry. For analogous compounds, orthorhombic systems (e.g., space group Pcca) are common .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding) using software like CrystalExplorer .

- CCDC deposition : Archive crystallographic data (e.g., CCDC 804082 in ) for reproducibility.

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar hydrazines?

Methodological Answer:

- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of aryl groups) by acquiring spectra at 25°C and −40°C .

- 2D techniques (COSY, NOESY) : Identify coupling partners and spatial proximity of protons. For example, NOESY correlations confirm cis/trans isomerism in hydrazine derivatives .

- Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., 2,1-benzothiazine derivatives ).

Critical Analysis of Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.